molecular formula C19H23NO B15283294 2-[1,1'-biphenyl]-4-yl-N-isopentylacetamide

2-[1,1'-biphenyl]-4-yl-N-isopentylacetamide

Cat. No.: B15283294
M. Wt: 281.4 g/mol
InChI Key: YPYQNBCSARZUFZ-UHFFFAOYSA-N
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Description

2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide is an organic compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are characterized by the presence of two benzene rings connected by a single bond. This particular compound features an acetamide group attached to the biphenyl structure, with an isopentyl group as a substituent. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of 2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the acetamide and isopentyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(3-methylbutyl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C19H23NO/c1-15(2)12-13-20-19(21)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,15H,12-14H2,1-2H3,(H,20,21)

InChI Key

YPYQNBCSARZUFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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